Cuprous chloride
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Overview
Description
Cefmatilen, also known by its code name S-1090, is an orally-active cephalosporin antibiotic. It was developed in Japan and first described in 1992. This compound is highly effective against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae .
Preparation Methods
The synthesis of cefmatilen involves several steps. The amino group of 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid ethyl ester is protected with di-tert-butyl dicarbonate. This intermediate is then subjected to further reactions to form the final cefmatilen structure . Industrial production methods typically involve large-scale synthesis using similar routes, optimized for yield and purity.
Chemical Reactions Analysis
Cefmatilen undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: Reduction reactions can affect the oxime group present in cefmatilen.
Scientific Research Applications
Cefmatilen has several scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations .
Mechanism of Action
Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the bactericidal action of cefmatilen .
Comparison with Similar Compounds
Cefmatilen is compared with other cephalosporin antibiotics such as cefazolin and ceftriaxone. While all these compounds share a similar mechanism of action, cefmatilen is unique due to its high activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:
Properties
The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. | |
CAS No. |
1344-67-8 |
Molecular Formula |
Cl2Cu CuCl2 |
Molecular Weight |
134.45 g/mol |
IUPAC Name |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
InChI Key |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES |
Cl[Cu] |
Canonical SMILES |
Cl[Cu]Cl |
density |
2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |
7758-89-6 | |
physical_description |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |
Synonyms |
copper (+1) chloride copper(I) chloride cuprous chloride cuprous chloride, 63Cu,1-(37)Cl-labeled cuprous chloride, 65Cu,1-(35)Cl-labeled cuprous chloride, 65Cu,1-(37)Cl-labeled |
Origin of Product |
United States |
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